

# An In-depth Technical Guide to 5-Chloropyrimidine-4-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Chloropyrimidine-4-carboxylic acid

**Cat. No.:** B1357646

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## Abstract

This technical guide provides a comprehensive overview of **5-Chloropyrimidine-4-carboxylic acid** (CAS Number: 64224-65-3), a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutics, and functionalized analogues such as the title compound serve as critical building blocks for novel molecular entities. This document will delve into the physicochemical properties, synthesis, reactivity, and potential applications of **5-Chloropyrimidine-4-carboxylic acid**, offering field-proven insights and detailed methodologies for the discerning researcher.

## Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA. This inherent biological relevance has rendered pyrimidine derivatives a privileged scaffold in medicinal chemistry, with numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, target engagement, and pharmacokinetic

profile. The introduction of a chlorine atom and a carboxylic acid group, as in **5-Chloropyrimidine-4-carboxylic acid**, provides two versatile handles for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures.

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key properties of **5-Chloropyrimidine-4-carboxylic acid** are summarized in the table below.

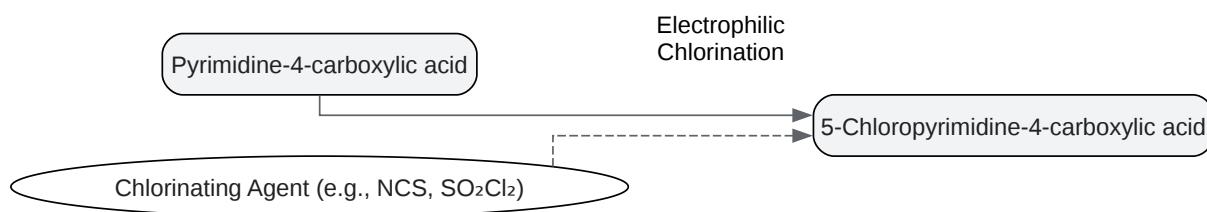
Property	Value	Source
CAS Number	64224-65-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	158.54 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white crystalline powder	General knowledge
Melting Point	Data not consistently available	
Boiling Point	Data not consistently available	
Solubility	Sparingly soluble in water, soluble in some organic solvents	General knowledge
SMILES	O=C(O)c1cncnc1Cl	
InChI	InChI=1S/C5H3ClN2O2/c6-4-2-7-3-8-5(4)1(9)10/h2-3H, (H,9,10)	

## Synthesis of 5-Chloropyrimidine-4-carboxylic Acid

While a specific, high-yield, and scalable synthesis for **5-Chloropyrimidine-4-carboxylic acid** is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established pyrimidine chemistry. Two potential strategies are outlined below.

## Strategy 1: Halogenation of a Pyrimidine Precursor

A common approach to introduce a halogen onto a pyrimidine ring is through electrophilic halogenation. Starting from pyrimidine-4-carboxylic acid, direct chlorination at the C-5 position could be achieved using a suitable chlorinating agent.



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Figure 1: Proposed synthesis of **5-Chloropyrimidine-4-carboxylic acid** via electrophilic halogenation.

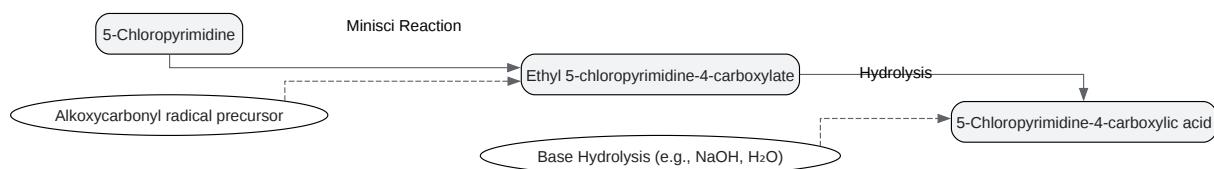
### Experimental Protocol (Hypothetical):

- To a solution of pyrimidine-4-carboxylic acid in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-chlorosuccinimide (NCS) in stoichiometric amounts.
- Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **5-Chloropyrimidine-4-carboxylic acid**.

**Causality:** The electron-rich nature of the pyrimidine ring, particularly at the C-5 position, makes it susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions would be critical to control regioselectivity and prevent over-halogenation.

## Strategy 2: Minisci-Type Reaction for Ester Precursor

A more contemporary approach involves the radical-mediated functionalization of the pyrimidine core. A Minisci reaction could be employed to introduce a carboxylic ester group at the C-4 position of 5-chloropyrimidine, followed by hydrolysis to the desired carboxylic acid. A facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction has been reported, which could be adapted for this purpose[4].



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Figure 2: Proposed synthesis of **5-Chloropyrimidine-4-carboxylic acid** via a Minisci reaction followed by hydrolysis.

Experimental Protocol (Adapted from Literature[4]):

- Generate the alkoxy carbonyl radical from an appropriate precursor (e.g., ethyl pyruvate and hydrogen peroxide with a catalytic amount of Fe(II) salt).
- In a separate vessel, dissolve 5-chloropyrimidine in a suitable solvent system (e.g., a biphasic mixture of toluene and water).
- Add the radical precursor solution dropwise to the pyrimidine solution at a controlled temperature.
- Monitor the reaction for the formation of the ethyl 5-chloropyrimidine-4-carboxylate intermediate.
- Upon completion, work up the reaction and purify the intermediate ester.

- Hydrolyze the purified ester using standard conditions (e.g., refluxing with aqueous sodium hydroxide) followed by acidic workup to afford **5-Chloropyrimidine-4-carboxylic acid**.

Causality: The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. The regioselectivity is often directed to the positions ortho and para to the ring nitrogens. Subsequent hydrolysis of the ester is a standard and high-yielding transformation.

## Reactivity and Synthetic Utility

**5-Chloropyrimidine-4-carboxylic acid** possesses two key functional groups that dictate its reactivity and utility as a synthetic intermediate.

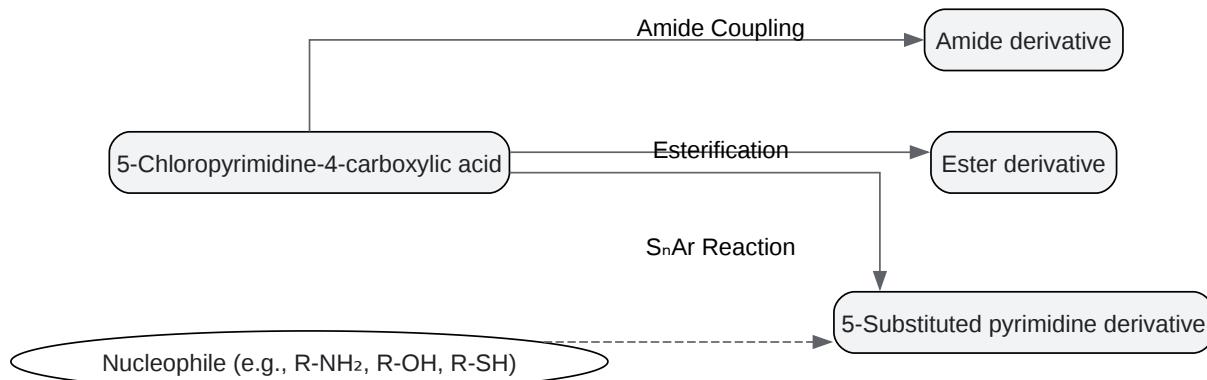
### The Carboxylic Acid Moiety

The carboxylic acid group can undergo a variety of classical transformations:

- Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form esters.
- Amide Coupling: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like HATU or EDC) followed by reaction with amines to form amides. This is a cornerstone of medicinal chemistry for building molecular diversity.
- Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

### The C-5 Chloro Substituent

The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents at the C-5 position.



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Figure 3: Key reaction pathways for **5-Chloropyrimidine-4-carboxylic acid**.

Typical Nucleophiles for SNAr:

- Amines: To introduce amino substituents.
- Alcohols/Phenols: To form ether linkages.
- Thiols: To create thioether connections.
- Organometallic reagents: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C and C-N bonds.

The reactivity of the chlorine atom can be influenced by the electronic nature of the nucleophile and the reaction conditions.

## Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from **5-Chloropyrimidine-4-carboxylic acid** are not readily apparent in the literature, its potential as a building block is significant. The pyrimidine-4-carboxylic acid scaffold is a key feature in molecules targeting a variety of biological targets. For instance, derivatives of pyrimidine carboxylic acids have been

investigated as inhibitors of various kinases, enzymes implicated in cancer and inflammatory diseases.

The ability to independently modify the C-4 and C-5 positions of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) in a systematic manner. The carboxylic acid can serve as a key hydrogen bonding motif or as a point of attachment for various side chains, while the C-5 position can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

One potential application is in the synthesis of inhibitors of Bruton's tyrosine kinase (Btk), where pyrimidine-based scaffolds are common.

## Spectroscopic Characterization

Definitive spectroscopic data for **5-Chloropyrimidine-4-carboxylic acid** is not widely published. However, based on the structure and data for analogous compounds, the following spectral features can be anticipated:

- $^1\text{H}$  NMR: Two singlets in the aromatic region, corresponding to the protons at the C-2 and C-6 positions of the pyrimidine ring. The chemical shifts would be downfield due to the electron-withdrawing nature of the nitrogen atoms, the chlorine, and the carboxylic acid group. A broad singlet for the carboxylic acid proton would also be expected, typically at a very downfield chemical shift.
- $^{13}\text{C}$  NMR: Five distinct signals would be expected. The carbon of the carboxylic acid would be significantly downfield. The four carbons of the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the attached substituents.
- IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C=C stretching vibrations from the pyrimidine ring.
- Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

## Safety and Handling

**5-Chloropyrimidine-4-carboxylic acid** should be handled with care in a well-ventilated laboratory environment, following standard safety protocols for chemical reagents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**5-Chloropyrimidine-4-carboxylic acid** is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, its synthetic accessibility and reactivity can be inferred from established pyrimidine chemistry. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic strategies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloropyrimidine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357646#5-chloropyrimidine-4-carboxylic-acid-cas-number-and-properties>

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